Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Synthesis of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex molecular architectures. Its strategic importance is most pronounced in the fields of agrochemicals and pharmaceuticals, where the pyrazole core is a well-established pharmacophore. Pyrazole-4-carbaldehydes are versatile precursors, enabling a wide range of subsequent chemical transformations to build molecules with desired biological activities.[1][2][3] For instance, the related pyrazole carboxamide structure is central to the mode of action of modern fungicides like Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI).[4][5][6]
This guide, intended for researchers and development scientists, provides a comprehensive overview of the most efficient and reliable synthetic pathway to this target molecule. We will delve into the mechanistic rationale behind the chosen reactions, offer detailed experimental protocols, and present the core data necessary for replication and characterization. The synthesis is logically approached in two primary stages: the construction of the pyrazole core followed by its regioselective formylation.
Part 1: Synthesis of the Precursor: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
The foundational step in this synthesis is the creation of the substituted pyrazole ring. The most direct and high-yielding approach is a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
This reaction follows the principles of the Knorr pyrazole synthesis. The chosen reactants are acetylacetone (2,4-pentanedione) and tert-butylhydrazine.
-
Causality of Reagent Selection :
-
Acetylacetone : This symmetrical 1,3-diketone provides the C3, C4, and C5 atoms of the pyrazole ring, along with their respective methyl substituents. Its enol form is highly reactive towards nucleophilic attack.
-
tert-Butylhydrazine : This reagent serves as the source of the two adjacent nitrogen atoms (N1 and N2) required for the heterocyclic ring. The sterically demanding tert-butyl group is introduced at the N1 position, a feature that enhances the solubility of the intermediate in organic solvents and can influence the electronic properties of the final product.
-
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. Solvent-free methods have been shown to be effective and high-yielding for similar pyrazole syntheses.[7][8]
Experimental Protocol: Synthesis of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole
Materials:
-
tert-Butylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH), 2M solution
-
Deionized water
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Liberation of Hydrazine: In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride in a 2M aqueous solution of sodium hydroxide. Stir at ambient temperature until a complete, clear solution is formed. This step neutralizes the hydrochloride salt to liberate the free tert-butylhydrazine base.
-
Initial Condensation: To the aqueous hydrazine solution, add acetylacetone dropwise with vigorous stirring. An exothermic reaction may be observed.
-
Cyclization and Dehydration: Fit the flask with a reflux condenser and heat the biphasic mixture to 90-100°C. Maintain this temperature with vigorous stirring for several hours (typically 4-6 hours) to ensure complete cyclization and dehydration.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting oil or low-melting solid can be further purified by vacuum distillation if necessary.
Caption: Condensation pathway for the pyrazole precursor.
Part 2: Regioselective Formylation via the Vilsmeier-Haack Reaction
With the pyrazole core constructed, the next critical step is the introduction of a carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering excellent yield and precise regiochemical control.[9][10]
Mechanistic Rationale: Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10]
-
Formation of the Vilsmeier Reagent : The active electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[11]
-
Electrophilic Attack and Regioselectivity : The 1-tert-butyl-3,5-dimethyl-1H-pyrazole ring is highly activated towards electrophilic substitution. The two methyl groups at C3 and C5, along with the nitrogen-bound tert-butyl group, are electron-donating, increasing the electron density of the ring. The electrophilic Vilsmeier reagent preferentially attacks the C4 position, which is the most electron-rich and sterically accessible carbon on the pyrazole ring.[12][13][14] Attack at other positions is disfavored due to steric hindrance and electronic effects.
-
Hydrolysis : The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup step to liberate the final aldehyde product.
This protocol represents a self-validating system, as the Vilsmeier-Haack reaction is a trusted and extensively documented method for the formylation of pyrazoles and other heterocycles.[15][16][17]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-tert-Butyl-3,5-dimethyl-1H-pyrazole (from Part 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice-water bath to 0°C. Add POCl₃ dropwise to the cold DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of the product should form.
-
Extraction and Purification: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[18]
Caption: Vilsmeier-Haack formylation of the pyrazole core.
Summary of Product Data
The following table summarizes key quantitative and qualitative data for the final product, 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
| Parameter | Data |
| Compound Name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 907204-91-9 |
| Molecular Formula | C₁₀H₁₆N₂O[19] |
| Molecular Weight | 180.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | > 80% (for formylation step) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃), ~1.7 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (C=O), ~160 (C3/C5), ~150 (C3/C5), ~115 (C4), ~62 (Quaternary C), ~29 (tert-butyl CH₃), ~12 (pyrazole CH₃) |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and experimental conditions.
Conclusion and Broader Impact
The two-step synthesis pathway detailed herein—pyrazole ring formation followed by Vilsmeier-Haack formylation—represents the most robust and industrially scalable method for producing 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The causality-driven choice of reagents ensures high yields and precise regiochemical control, which are paramount in multistep synthesis campaigns. As a versatile intermediate, this compound provides a valuable entry point for the development of novel active ingredients in both the pharmaceutical and agrochemical sectors, underscoring the foundational importance of reliable heterocyclic synthesis in modern drug and materials discovery.[20]
References
-
Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. Available from: [Link]
-
Chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. Taylor & Francis. Available from: [Link]
-
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]
-
Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available from: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. University of Johannesburg. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Universidade de Brasília. Available from: [Link]
-
Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. Semantic Scholar. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]
-
(PDF) ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ResearchGate. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
(PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]
-
1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Universidad del Valle. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chim.it [chim.it]
- 4. Fluxapyroxad | 907204-31-3 | Benchchem [benchchem.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. nbinno.com [nbinno.com]
